2-(methylthio)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine
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Overview
Description
2-(Methylthio)-4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methylthio group and a tetrahydro-2H-pyran-2-yl-oxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine typically involves the reaction of a pyrimidine derivative with a methylthio group and a tetrahydro-2H-pyran-2-yl-oxymethyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield a dihydropyrimidine derivative.
Substitution: The tetrahydro-2H-pyran-2-yl-oxymethyl group can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C)
Substitution: Sodium hydride, potassium carbonate, DMF, DMSO
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Dihydropyrimidine derivatives
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used
Scientific Research Applications
2-(Methylthio)-4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine involves its interaction with specific molecular targets and pathways. The methylthio group can interact with thiol-containing enzymes or proteins, potentially inhibiting their activity. The pyrimidine ring can also interact with nucleic acids, affecting DNA or RNA synthesis. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)pyrimidine: Lacks the tetrahydro-2H-pyran-2-yl-oxymethyl group, making it less complex and potentially less bioactive.
4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine: Lacks the methylthio group, which may reduce its reactivity and biological activity.
Uniqueness
2-(Methylthio)-4-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]pyrimidine is unique due to the presence of both the methylthio and tetrahydro-2H-pyran-2-yl-oxymethyl groups. This combination of functional groups enhances its reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H16N2O2S |
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Molecular Weight |
240.32 g/mol |
IUPAC Name |
2-methylsulfanyl-4-(oxan-2-yloxymethyl)pyrimidine |
InChI |
InChI=1S/C11H16N2O2S/c1-16-11-12-6-5-9(13-11)8-15-10-4-2-3-7-14-10/h5-6,10H,2-4,7-8H2,1H3 |
InChI Key |
BALSEAMLZFSACH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=N1)COC2CCCCO2 |
Origin of Product |
United States |
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